molecular formula C14H15NO2S2 B2733346 6-Methyl-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinoline CAS No. 497059-98-0

6-Methyl-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B2733346
CAS No.: 497059-98-0
M. Wt: 293.4
InChI Key: WTYGEMMWJGGXQE-UHFFFAOYSA-N
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Description

6-Methyl-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that features a quinoline core with a thiophene-2-sulfonyl group and a methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinoline typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

    Introduction of the Thiophene-2-sulfonyl Group: This step can be achieved by sulfonylation of the quinoline derivative using thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine.

    Methylation: The final step involves the methylation of the quinoline derivative using a methylating agent like methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: Electrophilic substitution reactions can occur on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

6-Methyl-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-Methyl-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinoline exerts its effects involves:

    Molecular Targets: The compound targets enzymes such as kinases and proteases, which are crucial for cell signaling and metabolism.

    Pathways Involved: It interferes with pathways like the MAPK/ERK pathway, which is involved in cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinoline is unique due to its combination of a quinoline core with a thiophene-2-sulfonyl group, which imparts distinct electronic and steric properties that can be exploited in various applications.

Properties

IUPAC Name

6-methyl-1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S2/c1-11-6-7-13-12(10-11)4-2-8-15(13)19(16,17)14-5-3-9-18-14/h3,5-7,9-10H,2,4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYGEMMWJGGXQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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